molecular formula C27H22ClNO B15213291 Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl- CAS No. 629643-19-2

Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-

Cat. No.: B15213291
CAS No.: 629643-19-2
M. Wt: 411.9 g/mol
InChI Key: WWSBSGHNPIDLLS-UHFFFAOYSA-N
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Description

Isoxazolidines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom within the ring. The compound "Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-" features a unique substitution pattern: a biphenyl group at position 3, a 3-chlorophenyl group at position 2, and a phenyl group at position 3. The 3-chlorophenyl substituent introduces steric bulk and electronic effects due to the electronegative chlorine atom, while the biphenyl and phenyl groups contribute to π-π interactions and molecular rigidity.

Properties

CAS No.

629643-19-2

Molecular Formula

C27H22ClNO

Molecular Weight

411.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-phenyl-3-(4-phenylphenyl)-1,2-oxazolidine

InChI

InChI=1S/C27H22ClNO/c28-24-12-7-13-25(18-24)29-26(19-27(30-29)23-10-5-2-6-11-23)22-16-14-21(15-17-22)20-8-3-1-4-9-20/h1-18,26-27H,19H2

InChI Key

WWSBSGHNPIDLLS-UHFFFAOYSA-N

Canonical SMILES

C1C(N(OC1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine typically involves the following steps:

Industrial production methods for this compound would likely involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Challenges

  • Isostructurality: notes that even minor substituent changes (e.g., Cl → Br) can disrupt isostructurality.
  • Software Tools : Structural comparisons rely on tools like SHELXL () for refinement and Multiwfn () for electron density analysis. These tools confirm that the biphenyl group’s torsional angles (~12°) minimize steric clash compared to bulkier substituents .

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